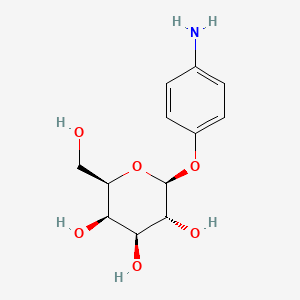

4-Aminophenyl-beta-D-galactopyranoside

Description

The exact mass of the compound 4-Aminophenyl-beta-D-galactopyranoside is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminophenyl-beta-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl-beta-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5094-33-7 | |

| Record name | 4-Aminophenyl-beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminophenyl-β-D-galactopyranoside for Researchers and Drug Development Professionals

Abstract

4-Aminophenyl-β-D-galactopyranoside (PAPG) is a versatile chromogenic and electroactive substrate for the enzyme β-galactosidase. Its unique chemical structure, featuring a galactose moiety linked to a p-aminophenol, underpins its broad utility in diverse biochemical and biotechnological applications. This comprehensive technical guide delves into the core principles of PAPG, providing researchers, scientists, and drug development professionals with a thorough understanding of its chemical properties, mechanism of action, and practical applications. We will explore its use in enzyme kinetics, reporter gene assays, and immunoassays, with a particular focus on the rationale for its selection over other common β-galactosidase substrates. Furthermore, this guide will illuminate the role of PAPG as a pivotal linker molecule in the burgeoning field of bioconjugation and targeted drug delivery. Detailed, field-proven protocols, data interpretation guidelines, and troubleshooting advice are provided to empower researchers to effectively integrate this valuable tool into their workflows.

Introduction: The Molecular Profile of 4-Aminophenyl-β-D-galactopyranoside

4-Aminophenyl-β-D-galactopyranoside, also known as p-aminophenyl-β-D-galactopyranoside, is a synthetic glycoside that serves as a high-quality substrate for β-galactosidase, an enzyme widely utilized as a reporter in molecular biology.[1] The molecule consists of a β-D-galactose sugar linked to the hydroxyl group of a 4-aminophenol molecule via a glycosidic bond.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PAPG is essential for its effective use in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇NO₆ | [2] |

| Molecular Weight | 271.27 g/mol | [2] |

| Appearance | White to light brown powder | [3] |

| Solubility | Freely soluble in water | [4] |

| Storage Conditions | -20°C, protected from light | [3] |

| CAS Number | 5094-33-7 | [2] |

Mechanism of Action: The Enzymatic Cleavage and Signal Generation

The utility of 4-Aminophenyl-β-D-galactopyranoside as a reporter molecule is predicated on its specific hydrolysis by β-galactosidase. The enzyme catalyzes the cleavage of the β-glycosidic bond, releasing galactose and the electroactive and chromogenic compound, 4-aminophenol (p-aminophenol).

Figure 1. Enzymatic hydrolysis of 4-Aminophenyl-β-D-galactopyranoside.

The liberated p-aminophenol is the key to the detection system. It can be quantified by two primary methods: electrochemical detection and colorimetric detection. This dual-detection capability provides flexibility in assay design and instrumentation.

Comparative Analysis: Choosing the Right β-Galactosidase Substrate

The selection of an appropriate substrate is a critical decision in the design of any enzyme-based assay. While several chromogenic substrates for β-galactosidase are available, 4-Aminophenyl-β-D-galactopyranoside offers distinct advantages in specific contexts.

| Substrate | Detection Method | Product | Key Advantages | Key Disadvantages |

| 4-Aminophenyl-β-D-galactopyranoside (PAPG) | Electrochemical, Spectrophotometric (after oxidation) | p-Aminophenol (soluble) | High sensitivity with electrochemical detection; soluble product suitable for quantitative assays. | Colorimetric detection requires an additional oxidation step. |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Spectrophotometric | o-Nitrophenol (soluble, yellow) | Simple, direct colorimetric quantification; well-established protocols.[5] | Lower sensitivity compared to fluorescent or electrochemical methods. |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | Visual (colorimetric) | Dimerized indigo dye (insoluble, blue) | Excellent for qualitative screening (e.g., blue-white screening of bacterial colonies); high sensitivity for histochemical staining.[6] | Insoluble product makes quantitative solution-based assays challenging.[6] |

| Chlorophenol Red-β-D-galactopyranoside (CPRG) | Spectrophotometric | Chlorophenol Red (soluble, red/purple) | High sensitivity, with a distinct color change.[4] | Can be more expensive than ONPG. |

Expert Insight: The primary rationale for selecting PAPG often lies in its suitability for highly sensitive electrochemical detection. This makes it an ideal choice for applications requiring the quantification of low levels of β-galactosidase activity, such as in biosensors or point-of-care diagnostics.

Experimental Protocols and Applications

This section provides detailed, field-proven methodologies for the application of 4-Aminophenyl-β-D-galactopyranoside in key research areas.

Quantitative β-Galactosidase Enzyme Assay

This protocol details a quantitative colorimetric assay for β-galactosidase activity using PAPG. The liberated p-aminophenol is oxidized to a colored product for spectrophotometric measurement.

Materials:

-

β-galactosidase source (e.g., cell lysate, purified enzyme)

-

Z-buffer (0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄, pH 7.0)

-

4-Aminophenyl-β-D-galactopyranoside (PAPG) solution (10 mM in Z-buffer)

-

Sodium periodate (NaIO₄) solution (10 mM in water)

-

96-well microplate

-

Spectrophotometer (plate reader)

Protocol:

-

Sample Preparation: Prepare cell lysates or dilute the purified enzyme in Z-buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of the enzyme sample to each well. Include appropriate controls (e.g., buffer only, heat-inactivated enzyme).

-

Enzyme Reaction: Initiate the reaction by adding 50 µL of the 10 mM PAPG solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Color Development: Stop the enzymatic reaction and initiate color development by adding 50 µL of 10 mM sodium periodate solution to each well.

-

Measurement: Immediately measure the absorbance at a wavelength between 500-570 nm using a microplate reader.

-

Data Analysis: Calculate the β-galactosidase activity by comparing the absorbance of the samples to a standard curve of known p-aminophenol concentrations.

Figure 2. Workflow for a quantitative colorimetric β-galactosidase assay using PAPG.

Electrochemical Detection for High-Sensitivity Applications

The electroactive nature of the p-aminophenol product allows for highly sensitive detection of β-galactosidase activity using electrochemical methods such as cyclic voltammetry or amperometry.[7] This approach is particularly advantageous for detecting minute quantities of the enzyme.

Principle: The enzymatic reaction is carried out as described above. The resulting p-aminophenol can be electrochemically oxidized at an electrode surface. The current generated during this oxidation is directly proportional to the concentration of p-aminophenol, and thus to the β-galactosidase activity.[8]

Expert Insight: Electrochemical detection offers several advantages, including high sensitivity, rapid response times, and the potential for miniaturization, making it ideal for the development of biosensors and point-of-care diagnostic devices.[9]

4-Aminophenyl-β-D-galactopyranoside in Immunoassays

In enzyme-linked immunosorbent assays (ELISA), β-galactosidase can be used as an enzyme label conjugated to a detection antibody. The addition of PAPG as the substrate allows for signal generation, which can be detected either colorimetrically or electrochemically.

Workflow for a PAPG-based ELISA:

Figure 3. General workflow for an ELISA using a β-galactosidase-PAPG detection system.

Affinity Chromatography

The aminophenyl group of PAPG provides a convenient handle for immobilization onto a solid support, creating an affinity matrix for the purification of β-galactosidase and other galactose-binding proteins.[3] The thio-analog, 4-aminophenyl-β-D-thiogalactopyranoside, is often preferred for this application due to the higher stability of the thioether bond to enzymatic cleavage.[5]

Advantages of Aminophenyl-galactoside-based Affinity Chromatography:

-

High Specificity: The galactose ligand selectively binds to the active site of β-galactosidase or the binding pocket of other galectins.

-

Mild Elution Conditions: Bound proteins can often be eluted by competition with free galactose or by a change in pH, preserving their biological activity.

The Role of 4-Aminophenyl-β-D-galactopyranoside in Bioconjugation and Drug Delivery

The primary amine group on the phenyl ring of PAPG is a versatile functional group for chemical modification, making it a valuable building block in the field of bioconjugation.

Diazonium Salt Formation for Surface Immobilization

The amine group of 4-Aminophenyl-β-D-galactopyranoside can be converted into a highly reactive diazonium salt. This diazonium salt can then be used to covalently modify various surfaces, such as carbon-based materials, through the formation of a stable aryl-surface bond. This is a powerful technique for creating biosensors and other functionalized materials.

Reaction Scheme:

Figure 4. Diazotization of PAPG for surface immobilization.

Linker Chemistry for Antibody-Drug Conjugates (ADCs)

In the context of targeted drug delivery, linkers play a crucial role in connecting a therapeutic payload to a targeting moiety, such as a monoclonal antibody. While not a direct linker itself in most commercial ADCs, the fundamental structure of PAPG, a glycoside linked to an aromatic amine, provides a blueprint for designing enzyme-cleavable linkers. For instance, a β-glucuronide linker, which is cleaved by the lysosomal enzyme β-glucuronidase, is used in some ADCs.[10] Similarly, linkers incorporating a galactose moiety could be designed for targeted release in environments with high β-galactosidase activity. The aminophenyl group can be further functionalized to attach cytotoxic drugs.

Expert Insight: The development of enzyme-cleavable linkers is a key area of research in ADC technology. The principle demonstrated by the enzymatic cleavage of PAPG is being adapted to create linkers that are stable in circulation but release their payload specifically within the target tumor cells, thereby increasing efficacy and reducing off-target toxicity.

Safety and Handling

4-Aminophenyl-β-D-galactopyranoside should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. It is typically supplied as a powder and should be stored at -20°C, protected from light. Consult the manufacturer's safety data sheet (SDS) for detailed handling and disposal information.

Conclusion

4-Aminophenyl-β-D-galactopyranoside is a powerful and versatile tool for researchers in the life sciences. Its utility as a β-galactosidase substrate with dual detection capabilities (electrochemical and colorimetric) provides significant flexibility in assay design. Furthermore, its chemical structure lends itself to applications in affinity chromatography and as a foundational component in the design of bioconjugates and drug delivery systems. A comprehensive understanding of its properties and the rationale for its use, as detailed in this guide, will enable scientists to leverage this molecule to its full potential in their research and development endeavors.

References

-

Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. Taylor & Francis Online. Available from: [Link]

-

Enzymatic Electrochemical Biosensors for Neurotransmitters Detection: Recent Achievements and Trends. MDPI. Available from: [Link]

-

4-Aminophenyl-beta-D-galactopyranoside. G-Biosciences. Available from: [Link]

-

Beta-Galactosidase Activity Assay. Roth Lab. Available from: [Link]

- Beta-galactosidase enzyme assay. Unknown Source.

-

4-Aminophenyl beta-D-galactopy | A9545-100MG | SIGMA-ALDRICH | SLS. SLS. Available from: [Link]

-

4-Aminophenyl-beta-D-galactopyranoside. LookChem. Available from: [Link]

-

Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase. PubMed. Available from: [Link]

-

ONPG – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Comparison of the A136 liquid X-gal assay with the ONPG... ResearchGate. Available from: [Link]

-

Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available from: [Link]

-

4-Aminophenyl-beta-galactoside | C12H17NO6 | CID 96725. PubChem - NIH. Available from: [Link]

-

Automated spectrophotometric assay for urine p-aminophenol by an oxidative coupling reaction. PubMed. Available from: [Link]

-

Synthesis of diazonium salts. Organic Chemistry Portal. Available from: [Link]

-

4-aminophenyl glycosides synthesized as precursors for the preparation... ResearchGate. Available from: [Link]

-

A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses. PubMed. Available from: [Link]

Sources

- 1. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 2. 4-Aminophenyl-beta-galactoside | C12H17NO6 | CID 96725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. 4-アミノフェニル β-D-ガラクトピラノシド ≥98% (TLC), β-galactosidase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. faculty.salisbury.edu [faculty.salisbury.edu]

- 9. Distinct Roles of β-Galactosidase Paralogues of the Rumen Bacterium Mannheimia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Kinetic parameters of two recombinant β-galactosidases (β-gal I and β-gal II) from B. breve for the hydrolysis of lactose and o-nitrophenyl β-D-galactopyranoside (oNPG). - Public Library of Science - Figshare [plos.figshare.com]

An In-Depth Technical Guide to 4-Aminophenyl-β-D-galactopyranoside: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Aminophenyl-β-D-galactopyranoside, a versatile molecule widely utilized in biochemical and biotechnological research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its significant role as a chromogenic substrate, and its practical applications in sensitive detection and purification methodologies.

Unveiling the Molecular Architecture: Chemical Structure and Identity

4-Aminophenyl-β-D-galactopyranoside, systematically named (2S,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol[1], is a glycoside composed of a galactose sugar moiety linked to a p-aminophenol aglycone via a β-glycosidic bond. This unique structure is the cornerstone of its utility in various biological assays.

The key structural identifiers are summarized below:

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| CAS Number | 5094-33-7[1][2] |

| Molecular Formula | C₁₂H₁₇NO₆[1][3] |

| Molecular Weight | 271.27 g/mol [1][2] |

| SMILES | C1=CC(=CC=C1N)O[C@H]2CO)O)O">C@@HO[2] |

| InChI Key | MIAKOEWBCMPCQR-YBXAARCKSA-N[2] |

Physicochemical Characteristics: A Data-Driven Profile

The physical and chemical properties of 4-Aminophenyl-β-D-galactopyranoside dictate its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to light brown or yellow cast powder | [2][4] |

| Melting Point | 163 °C | |

| Solubility | Water: 49.00-51.00 mg/mL | [2] |

| DMSO, H₂O, MeOH | [5] | |

| Optical Activity | [α]/D -42.00 to -34.00° (c = 9.00-11.00 mg/mL in water) | [2] |

| Storage Temperature | -20°C, protect from light | [2][6] |

Expert Insight: The aqueous solubility of this compound is a significant advantage for its use in biological buffers without the need for organic solvents that could potentially interfere with enzymatic activity. Stock solutions are best prepared fresh; however, if storage is necessary, aliquoting and freezing at -80°C for up to six months or at -20°C for up to one month is recommended to maintain stability and prevent degradation from repeated freeze-thaw cycles[3].

The Biochemical Fulcrum: The Role as a β-Galactosidase Substrate

The primary biochemical application of 4-Aminophenyl-β-D-galactopyranoside is its function as a substrate for the enzyme β-galactosidase. This enzyme, prevalent in various organisms and widely used as a reporter gene in molecular biology, catalyzes the hydrolysis of the β-glycosidic bond.

The enzymatic cleavage of 4-Aminophenyl-β-D-galactopyranoside yields two products: D-galactose and p-aminophenol. The latter product is of particular importance as it can be readily detected and quantified, forming the basis of numerous assay systems.

Figure 1: Enzymatic cleavage of 4-Aminophenyl-β-D-galactopyranoside by β-galactosidase.

This enzymatic reaction is the cornerstone of its application in various assays, where the amount of p-aminophenol produced is directly proportional to the activity of β-galactosidase.

Applications in Research and Development

The unique properties of 4-Aminophenyl-β-D-galactopyranoside have led to its widespread use in several key research areas.

Enzyme and Immunoassays

The generation of a detectable product upon enzymatic cleavage makes this compound an excellent substrate in various enzyme-linked immunosorbent assays (ELISAs) and other enzyme assays. The liberated p-aminophenol can be detected electrochemically or colorimetrically after further reactions, providing a sensitive and quantitative measure of enzyme activity.

Field-Proven Insight: While other chromogenic and fluorogenic substrates for β-galactosidase exist, 4-Aminophenyl-β-D-galactopyranoside offers a distinct advantage in specific applications, such as electrochemical detection, due to the electroactive nature of its p-aminophenol product[6]. This allows for the development of highly sensitive biosensors.

Experimental Protocol: A Generalized ELISA Procedure

The following is a generalized protocol for an indirect ELISA. The specific concentrations and incubation times should be optimized for each particular assay.

-

Antigen Coating:

-

Prepare an antigen solution in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Add 100-200 µL of the antigen solution to each well of a microtiter plate.

-

Incubate overnight at 4°C or for 2-4 hours at 37°C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

-

Blocking:

-

Add 200 µL of a blocking buffer (e.g., 5% BSA in PBS) to each well to block any remaining non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with the wash buffer.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer.

-

Add 100 µL of the diluted primary antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with the wash buffer.

-

-

Secondary Antibody Incubation:

-

Dilute the enzyme-conjugated secondary antibody (e.g., β-galactosidase conjugate) in the blocking buffer.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with the wash buffer.

-

-

Substrate Addition and Detection:

-

Prepare a solution of 4-Aminophenyl-β-D-galactopyranoside in an appropriate buffer.

-

Add 100 µL of the substrate solution to each well.

-

Incubate at room temperature for a suitable time to allow for color development.

-

The reaction can be stopped by adding a stop solution, and the absorbance can be read using a microplate reader at the appropriate wavelength for the detected product.

-

Affinity Chromatography

The galactose moiety of 4-Aminophenyl-β-D-galactopyranoside can act as a ligand for the affinity purification of β-galactosidase and other galactose-binding proteins. The aminophenyl group provides a convenient handle for covalent attachment to a solid support matrix, such as agarose beads.

Causality in Experimental Design: The choice of a thio-derivative, 4-Aminophenyl-β-D-thiogalactopyranoside, is often preferred for affinity chromatography. The thioether linkage is more stable to enzymatic cleavage than the ether linkage in the oxygen analogue, ensuring the integrity of the affinity matrix during the purification process.

Figure 2: Workflow for affinity purification of β-galactosidase.

Self-Validating Protocol: Affinity Purification of β-Galactosidase

This protocol outlines a general procedure for the affinity purification of β-galactosidase using an immobilized 4-aminophenyl-galactoside ligand.

-

Matrix Preparation:

-

Swell the affinity matrix (e.g., 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose) in a binding buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Pack the matrix into a chromatography column and equilibrate with at least 10 column volumes of the binding buffer.

-

-

Sample Application:

-

Clarify the crude protein extract containing β-galactosidase by centrifugation or filtration.

-

Apply the clarified sample to the equilibrated column at a flow rate that allows for efficient binding.

-

-

Washing:

-

Wash the column with several column volumes of the binding buffer to remove unbound proteins.

-

Monitor the absorbance of the eluate at 280 nm until it returns to baseline, indicating that all non-specifically bound proteins have been washed away.

-

-

Elution:

-

Elute the bound β-galactosidase using an elution buffer. This can be achieved by:

-

pH change: Using a buffer with a high pH (e.g., sodium borate, pH 10) to disrupt the interaction between the enzyme and the ligand.

-

Competitive elution: Using a buffer containing a high concentration of a competitive inhibitor or substrate (e.g., lactose or o-nitrophenyl-β-D-galactopyranoside) to displace the bound enzyme.

-

-

Collect fractions and monitor the protein content (A280) and enzyme activity of each fraction.

-

-

Analysis and Regeneration:

-

Pool the fractions containing the purified β-galactosidase.

-

Analyze the purity of the enzyme by SDS-PAGE.

-

Regenerate the column by washing with high and low pH buffers, followed by re-equilibration with the binding buffer for future use.

-

Safety and Handling

As a laboratory chemical, 4-Aminophenyl-beta-D-galactopyranoside should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[6].

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Aminophenyl-β-D-galactopyranoside is a valuable tool in the arsenal of researchers in biochemistry, molecular biology, and drug development. Its well-defined chemical structure and predictable reactivity as a β-galactosidase substrate enable its use in a variety of sensitive and reliable assays. A thorough understanding of its properties and the principles behind its applications, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96725, 4-Aminophenyl-beta-galactoside. Retrieved from [Link]

-

GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). ELISA Basics Guide. Retrieved from [Link]

-

Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. Retrieved from [Link]

- Burestedt, E., Nistor, C., Schagerlöf, U., & Emnéus, J. (2000). An enzyme flow immunoassay that uses beta-galactosidase as the label and a cellobiose dehydrogenase biosensor as the label detector. Analytical chemistry, 72(17), 4171–4177.

- Coloma, M. A., & Cumar, F. A. (1999). Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase.

- Cruz, R., & dos Santos, C. A. (1999). Purification of microbial β-galactosidase from Kluyveromyces fragilis by bioaffinity partitioning. Revista de Microbiologia, 30, 265-271.

- Juillerat, M., & Tissot, J. D. (2010). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Perspectives in science, 1(1-6), 29-35.

Sources

- 1. 4-Aminophenyl-beta-galactoside | C12H17NO6 | CID 96725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氨基苯基β-D-吡喃半乳糖苷 ≥98% (TLC), β-galactosidase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. synthose.com [synthose.com]

- 6. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Synthesis of 4-Aminophenyl-β-D-galactopyranoside

This guide provides a comprehensive overview of the chemical synthesis of 4-Aminophenyl-β-D-galactopyranoside, a crucial biochemical reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, detailed protocols, and analytical validation required for the successful synthesis of this compound.

Introduction: The Significance of 4-Aminophenyl-β-D-galactopyranoside

4-Aminophenyl-β-D-galactopyranoside (PAPG) is a versatile molecule with significant applications in biochemical research and pharmaceutical development.[1] It serves as a chromogenic substrate for the enzyme β-galactosidase, enabling the quantification of enzyme activity through the release of 4-aminophenol.[2][3] Beyond its role in enzyme assays, PAPG is a valuable tool in glycobiology for studying carbohydrate-protein interactions and is utilized in the synthesis of glycoconjugates and other complex carbohydrate derivatives.[1][4] Its unique structure, featuring a primary amine group, allows for its covalent attachment to solid supports, making it instrumental in the development of affinity chromatography matrices for purifying galactose-binding proteins.[2][3][5]

The synthesis of PAPG is a multi-step process that demands careful control over reaction conditions and a thorough understanding of carbohydrate chemistry. This guide will focus on a common and reliable synthetic route: the glycosylation of 4-nitrophenol followed by the reduction of the nitro group to an amine.

Strategic Approach to Synthesis

The synthesis of an aryl-β-glycoside like PAPG requires a strategic approach that addresses two primary challenges: the stereoselective formation of the β-glycosidic bond and the protection and deprotection of the hydroxyl groups of the galactose moiety. The most prevalent strategy involves the following key phases:

-

Preparation of a Glycosyl Donor: The hydroxyl groups of D-galactose are first protected, typically through acetylation, to prevent side reactions and to influence the stereochemical outcome of the glycosylation. The anomeric hydroxyl group is then converted into a good leaving group, such as a bromide, to create an activated glycosyl donor.

-

Glycosylation Reaction: The activated glycosyl donor is reacted with a glycosyl acceptor, in this case, 4-nitrophenol. The choice of reaction conditions, including the promoter and solvent, is critical for achieving a high yield of the desired β-anomer.

-

Reduction of the Nitro Group: The nitro group of the resulting 4-nitrophenyl-β-D-galactopyranoside is then selectively reduced to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

-

Deprotection: Finally, the protecting groups on the galactose hydroxyls are removed to yield the target molecule, 4-aminophenyl-β-D-galactopyranoside.

This strategic pathway is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of 4-Aminophenyl-β-D-galactopyranoside.

Detailed Experimental Protocols

The following sections provide a step-by-step methodology for the synthesis of 4-aminophenyl-β-D-galactopyranoside.

Part 1: Synthesis of 4-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

The initial phase of the synthesis focuses on the stereoselective formation of the β-glycosidic bond between galactose and 4-nitrophenol. The Koenigs-Knorr reaction is a classic and reliable method for this transformation.

Causality Behind Experimental Choices:

-

Acetylation of Galactose: The hydroxyl groups of galactose are protected as acetates to prevent their participation in the glycosylation reaction and to enhance the solubility of the sugar in organic solvents. The acetyl group at C-2 also plays a crucial role in directing the stereochemical outcome of the reaction towards the desired β-anomer through neighboring group participation.

-

Formation of the Glycosyl Bromide: The anomeric acetate is replaced with a bromide, which is a better leaving group, thus activating the anomeric carbon for nucleophilic attack by 4-nitrophenol.

-

Koenigs-Knorr Conditions: The use of a silver salt (e.g., silver carbonate or silver oxide) as a promoter is a hallmark of the Koenigs-Knorr reaction. The silver ion coordinates with the anomeric bromide, facilitating its departure and the formation of an oxocarbenium ion intermediate. The neighboring acetyl group at C-2 then forms a cyclic acetoxonium ion, which sterically hinders the attack of the nucleophile from the α-face, leading to the preferential formation of the β-glycoside.

Step-by-Step Protocol:

-

Acetylation of D-Galactose:

-

To a stirred suspension of D-galactose (1 eq) in acetic anhydride (5 eq), add sodium acetate (0.5 eq).

-

Heat the mixture at 100°C for 2 hours.

-

Pour the reaction mixture into ice-water and stir vigorously until the excess acetic anhydride has hydrolyzed.

-

Collect the solid product, galactose pentaacetate, by filtration, wash with water, and dry.

-

-

Synthesis of Acetobromo-α-D-galactose (Glycosyl Donor):

-

Dissolve galactose pentaacetate (1 eq) in a minimal amount of dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid (33 wt%, 1.2 eq) while stirring.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

Dilute the reaction mixture with dichloromethane and wash with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetobromo-α-D-galactose.

-

-

Glycosylation of 4-Nitrophenol:

-

Dissolve 4-nitrophenol (1.2 eq) and acetobromo-α-D-galactose (1 eq) in anhydrous acetone.

-

Add freshly prepared silver carbonate (1.5 eq) and Drierite to the solution.

-

Stir the reaction mixture in the dark at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 4-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside as a white solid.

-

| Reagent | Molar Eq. | Purpose |

| D-Galactose | 1 | Starting material |

| Acetic Anhydride | 5 | Acetylating agent |

| Sodium Acetate | 0.5 | Catalyst for acetylation |

| HBr in Acetic Acid | 1.2 | Brominating agent |

| 4-Nitrophenol | 1.2 | Glycosyl acceptor |

| Silver Carbonate | 1.5 | Promoter for glycosylation |

Part 2: Synthesis of 4-Aminophenyl-β-D-galactopyranoside

This phase involves the reduction of the nitro group and the subsequent deprotection of the hydroxyl groups.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This method is highly selective for the reduction of nitro groups in the presence of other functional groups like esters (the acetyl protecting groups).[6] Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[7] The reaction proceeds under mild conditions (room temperature and atmospheric pressure of hydrogen) and typically gives high yields of the desired amine.

-

Zemplén Deacetylation: This is a classic method for the removal of acetyl protecting groups from carbohydrates. It involves a transesterification reaction catalyzed by a catalytic amount of sodium methoxide in methanol. The reaction is mild, fast, and generally proceeds in high yield with minimal side products.

Step-by-Step Protocol:

-

Reduction of the Nitro Group:

-

Dissolve 4-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (1 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 4-aminophenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.

-

-

Deprotection of the Hydroxyl Groups:

-

Dissolve the acetylated aminophenyl galactoside from the previous step in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

-

Filter off the resin and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield pure 4-aminophenyl-β-D-galactopyranoside as a white to off-white powder.[8]

-

| Reagent | Molar Eq. | Purpose |

| 4-Nitrophenyl-tetra-O-acetyl-β-D-galactopyranoside | 1 | Starting material |

| 10% Pd/C | ~10% w/w | Catalyst for hydrogenation |

| Hydrogen Gas | Excess | Reducing agent |

| Sodium Methoxide | Catalytic | Catalyst for deacetylation |

| Methanol | - | Solvent |

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization at each step to confirm the identity and purity of the intermediates and the final product.

-

Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of each reaction and for assessing the purity of the isolated products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The coupling constant of the anomeric proton (H-1) is diagnostic for the stereochemistry of the glycosidic bond (typically J ≈ 7-9 Hz for a β-anomer).

-

¹³C NMR: Confirms the number of unique carbon atoms and their chemical environments.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compounds, confirming their identity.

-

Optical Rotation: Measures the rotation of plane-polarized light, which is a characteristic physical property of chiral molecules like carbohydrates.[8]

| Property | Expected Value for 4-Aminophenyl-β-D-galactopyranoside |

| Molecular Formula | C₁₂H₁₇NO₆[8][9] |

| Molecular Weight | 271.27 g/mol [8][9] |

| Appearance | White to yellow cast powder[8] |

| Solubility | Soluble in water[8] |

| Storage | -20°C, protected from light[2][8] |

Chemical Reaction Pathway

The following diagram illustrates the chemical transformations involved in the synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. goldbio.com [goldbio.com]

- 3. 4-Aminophenyl-beta-D-galactopyranoside [gbiosciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Aminophenyl b-D-thiogalactopyranoside | 29558-05-2 | Benchchem [benchchem.com]

- 6. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. 4-アミノフェニル β-D-ガラクトピラノシド ≥98% (TLC), β-galactosidase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Aminophenyl-beta-galactoside | C12H17NO6 | CID 96725 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism and Application of 4-Aminophenyl-β-D-galactopyranoside in β-Galactosidase Assays

This guide provides an in-depth exploration of 4-Aminophenyl-β-D-galactopyranoside (PAPG) as a substrate for β-galactosidase. It is intended for researchers, scientists, and drug development professionals who utilize β-galactosidase reporter systems and require a substrate that offers high sensitivity, particularly for electrochemical detection methods. We will delve into the core enzymatic mechanism, the unique properties of its reaction product, and a robust, self-validating protocol for its practical application.

Introduction: The Need for Advanced Reporter Gene Substrates

β-galactosidase (β-Gal), the product of the E. coli lacZ gene, is a cornerstone of molecular biology, widely employed as a reporter enzyme in countless applications, from monitoring gene expression to serving as a label in immunoassays.[1] The utility of β-Gal hinges on the availability of substrates that, upon enzymatic cleavage, produce an easily quantifiable signal. While traditional colorimetric substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) are effective, the pursuit of higher sensitivity and alternative detection modalities has led to the adoption of substrates like PAPG.[1][2]

PAPG is a synthetic substrate that is hydrolyzed by β-galactosidase to yield galactose and 4-aminophenol (PAP).[2][3] The key advantage of this system lies in the electrochemical properties of the 4-aminophenol product, which allows for highly sensitive amperometric or voltammetric detection, complementing or even surpassing traditional spectrophotometric methods.[2][3]

Section 1: The Enzymatic Reaction - A Mechanistic Deep Dive

The power of the PAPG system begins at the active site of the β-galactosidase enzyme. β-Gal is a tetrameric enzyme that catalyzes the hydrolysis of β-glycosidic bonds through a two-step mechanism involving key glutamic acid residues.[3]

-

Glycosylation Step: A nucleophilic glutamic acid residue in the enzyme's active site attacks the anomeric carbon of the galactose moiety of PAPG. This results in the cleavage of the β-glycosidic bond, releasing the 4-aminophenol aglycone and forming a transient covalent galactosyl-enzyme intermediate.

-

Deglycosylation Step: A water molecule, activated by another acidic glutamic acid residue, attacks the covalent intermediate, hydrolyzing it to release D-galactose and regenerate the free, active enzyme.

This catalytic cycle efficiently turns over PAPG molecules, leading to the accumulation of the electroactive 4-aminophenol product.

Caption: Enzymatic hydrolysis of PAPG by β-galactosidase.

Section 2: The Product - 4-Aminophenol as a Signaling Moiety

The defining feature of the PAPG system is the electroactive nature of its product, 4-aminophenol (PAP). Unlike the chromogenic products of ONPG or X-gal, PAP can be directly and sensitively measured at an electrode surface.[2]

-

Electrochemical Detection: PAP is readily oxidized at a relatively low potential (approximately +0.15 V vs. Ag/AgCl), while the parent substrate, PAPG, is oxidized at a much higher potential (around +0.6 V).[2] This significant difference in oxidation potential allows for the specific detection of the enzymatically produced PAP without interference from the excess, unreacted substrate. This is the cornerstone of its use in highly sensitive electrochemical enzyme immunoassays.[2][4]

-

High Signal-to-Noise Ratio: The ability to selectively measure the product at a low potential minimizes background signals from other components in complex biological samples, leading to an excellent signal-to-noise ratio.

-

Versatility: Detection can be performed using various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry, making the PAPG system adaptable to a wide range of instrumentation, from benchtop potentiostats to screen-printed electrodes for point-of-care applications.[2][4][5]

Section 3: Application in Practice - A Self-Validating Protocol for Electrochemical Detection

To ensure data integrity, any assay protocol must be inherently self-validating. This is achieved by incorporating a comprehensive set of controls and calibrators that verify the performance of each component of the assay. The following is a generalized, robust protocol for an electrochemical ELISA using a β-galactosidase conjugate and PAPG substrate.

Experimental Workflow

Caption: Workflow for a self-validating electrochemical ELISA.

Step-by-Step Methodology

-

Plate Preparation: Coat a 96-well microtiter plate with the capture antigen. Wash. Block non-specific binding sites with a suitable blocking agent (e.g., BSA or non-fat milk). Wash.

-

Causality: Proper coating and blocking are critical to minimize background signal and ensure that the subsequent signal is specific to the analyte of interest.

-

-

Analyte Incubation: Add standards, controls, and unknown samples to the wells. Incubate to allow the primary antibody to bind to the coated antigen. Wash thoroughly.

-

Causality: The inclusion of a standard curve (calibrators) is essential for quantification. Negative controls (no primary antibody) and positive controls (known analyte concentration) validate the assay's specificity and dynamic range.

-

-

Enzyme Conjugate Incubation: Add the β-galactosidase-conjugated secondary antibody to each well. Incubate to allow binding to the primary antibody. Wash thoroughly.

-

Causality: Extensive washing at this stage is crucial to remove any unbound enzyme conjugate, which would otherwise contribute to a high background signal.

-

-

Substrate Reaction: Prepare the PAPG substrate solution (e.g., 1-5 mM PAPG in a phosphate buffer, pH 7.0, containing 1 mM MgCl₂). Add the substrate solution to each well and incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

Electrochemical Measurement: Transfer an aliquot of the reaction mixture from each well to an electrochemical cell containing the working, reference, and counter electrodes. Measure the oxidation of 4-aminophenol using a suitable technique (e.g., cyclic voltammetry or chronoamperometry).

-

Causality: Using a fixed potential amperometric measurement provides a direct readout of the current generated by PAP oxidation, which is proportional to its concentration and, therefore, the amount of enzyme activity.

-

Section 4: Quantitative Analysis & Data Interpretation

The performance of an enzyme-substrate pair is defined by its kinetic parameters. The PAPG-β-Gal system has been characterized to be highly efficient.

Comparative Kinetic Data

| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (µmol min⁻¹ mg⁻¹) | Notes |

| PAPG | E. coli | 18.7 ± 0.7 | 10.1 ± 0.6 | Kinetic constants determined electrochemically.[5] |

| PAPG (+divalent salts) | E. coli | 10.8 ± 0.6 | 12.6 ± 0.8 | Addition of 1 mM Mg²⁺ and Ca²⁺ improves affinity and rate.[3][5] |

| ONPG | E. coli | ~1000-4000 | ~360 | Kₘ is significantly higher, indicating lower affinity compared to PAPG.[2][6] |

| ONPG | T. thermophilus | - | 7.3 | Vₘₐₓ varies significantly with enzyme source and conditions.[2] |

This table synthesizes data from multiple sources for comparative purposes. Direct comparison should be made with caution as experimental conditions vary.

The lower Kₘ of PAPG compared to the more traditional ONPG indicates a higher affinity of the E. coli β-galactosidase for this substrate.[5][6] This higher affinity can be advantageous in assays where the substrate concentration may be limiting, allowing for robust enzyme activity even at lower substrate levels.

Data Interpretation

-

Standard Curve: Plot the electrochemical signal (e.g., peak current) versus the concentration of the standards.

-

Quantification: Use the resulting regression equation from the standard curve to determine the concentration of the analyte in the unknown samples.

-

Validation: The assay is considered valid if the positive and negative controls perform as expected and the R² value of the standard curve is typically ≥ 0.99.

Conclusion

4-Aminophenyl-β-D-galactopyranoside represents a significant advancement in substrate technology for β-galactosidase-based assays. Its primary advantage is the production of an electroactive product, 4-aminophenol, which enables highly sensitive and specific detection using common electrochemical techniques.[2][3] The high affinity of the enzyme for PAPG, coupled with a robust and self-validating protocol, provides researchers with a powerful tool for a wide range of applications, from fundamental research to the development of advanced diagnostic and biosensing platforms.[5][7][8]

References

-

Lamberg, P., Lamkin-Kennard, K. A., & Schrlau, M. G. (2021). Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. Analytical Letters, 54(12), 1955-1968. [Link]

-

Tandfonline. (2020). Full article: Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. Taylor & Francis Online. [Link]

-

Lamberg, P., Lamkin-Kennard, K. A., & Schrlau, M. G. (2020). Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. Rochester Institute of Technology. [Link]

-

Tandfonline. (2022). Full article: Enhanced Electrochemical Measurement of β-galactosidase Activity in Whole Cells by Coexpression of Lactose Permease, LacY. Taylor & Francis Online. [Link]

-

Tandfonline. (n.d.). Enhanced Electrochemical Measurement of β-galactosidase Activity in Whole Cells by Coexpression of Lactose Permease, LacY. Taylor & Francis Online. [Link]

-

PubMed. (2022). Enhanced electrochemical measurement of β-galactosidase activity in whole cells by coexpression of lactose permease, LacY. National Library of Medicine. [Link]

-

ACS Publications. (1993). Small-volume voltammetric detection of 4-aminophenol with interdigitated array electrodes and its application to electrochemical enzyme immunoassay. Analytical Chemistry. [Link]

-

Agilent Technologies. (n.d.). β–Galactosidase Assay Kit. Agilent Technologies. [Link]

-

NIH. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. National Center for Biotechnology Information. [Link]

-

Roth Lab. (2000). Beta-galactosidase Activity Assay. University of California, Davis. [Link]

-

Phantatomix. (n.d.). 4-Aminophenyl-β-D-galactopyranoside, 98%. Phantatomix. [Link]

-

SLS. (n.d.). 4-Aminophenyl beta-D-galactopy. Scientific Laboratory Supplies. [Link]

-

Caltech. (n.d.). Beta-galactosidase Kinetics. California Institute of Technology. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]

-

NIH. (n.d.). 4-Aminophenyl-beta-galactoside. PubChem, National Center for Biotechnology Information. [Link]

-

RSC Publishing. (2016). Simultaneous detection of acetaminophen and 4-aminophenol with an electrochemical sensor based on silver–palladium bimetal nanoparticles and reduced graphene oxide. RSC Advances. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. [Link]

-

Journal of Environmental and Bioanalytical Electrochemistry. (2023). Simultaneous electrochemical determination of 4-aminophenol and acetaminophen using modified glassy carbon electrode. Taylor & Francis Online. [Link]

-

NIH. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science. [Link]

-

ResearchGate. (2010). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. [Link]

Sources

- 1. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility and Stability of p-Aminophenyl-β-D-galactopyranoside for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of p-Aminophenyl-β-D-galactopyranoside in Scientific Research

p-Aminophenyl-β-D-galactopyranoside (PAPG) is a versatile synthetic glycoside that serves as a critical tool in various biochemical and pharmaceutical research domains. Its utility as a substrate for β-galactosidase makes it invaluable for developing enzyme assays and studying enzyme kinetics.[1] Furthermore, the primary amine on the aglycone provides a reactive handle for conjugation to proteins and surfaces, enabling the creation of affinity matrices and immunogens.[2] In drug development, understanding the physicochemical properties of such molecules is paramount. This guide provides a comprehensive technical overview of the solubility and stability of p-aminophenyl-β-D-galactopyranoside, offering field-proven insights and detailed methodologies to ensure its effective use in research and development.

I. Solubility Profile of p-Aminophenyl-β-D-galactopyranoside

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and analytical characterization. For p-aminophenyl-β-D-galactopyranoside, its solubility is primarily dictated by the hydrophilic galactose moiety and the more hydrophobic aminophenyl group.

Aqueous Solubility

p-Aminophenyl-β-D-galactopyranoside exhibits good solubility in water. This is attributed to the multiple hydroxyl groups on the galactose ring, which readily form hydrogen bonds with water molecules.

| Solvent | Solubility | Observations | Source |

| Water | 49.00-51.00 mg/mL | Clear, colorless to yellow solution | |

| 0.5 M HCl | 50 mg/mL | Clear, colorless to faintly yellow solution | [3] |

The protonation of the amino group in acidic solutions, such as 0.5 M HCl, can further enhance its aqueous solubility.

Solubility in Organic Solvents

The solubility in organic solvents is more varied and depends on the polarity and hydrogen bonding capacity of the solvent.

| Solvent | Solubility | Observations | Source(s) |

| Dimethyl Sulfoxide (DMSO) | High | Readily soluble | [1] |

| Acetone:DMSO (7:3) | 50 mg/mL | Clear to very slightly hazy, colorless to light yellow | [3] |

| Methanol | Slightly soluble (enhanced with heating) | - |

The high solubility in DMSO is expected due to its polar aprotic nature, which can effectively solvate the molecule.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure accurate and reproducible solubility data, the shake-flask method is the gold standard.[4] This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid p-aminophenyl-β-D-galactopyranoside to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] The agitation should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved p-aminophenyl-β-D-galactopyranoside using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for determining the equilibrium solubility of p-aminophenyl-β-D-galactopyranoside.

II. Stability Profile and Degradation Pathways

The stability of p-aminophenyl-β-D-galactopyranoside is a critical consideration for its storage, handling, and application in experimental settings. Degradation can lead to a loss of activity and the formation of impurities that may interfere with assays or have unintended biological effects. The primary degradation pathway for glycosides like p-aminophenyl-β-D-galactopyranoside is hydrolysis of the O-glycosidic bond.

Influence of pH on Stability

The O-glycosidic bond is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic oxygen is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the bond and the release of galactose and p-aminophenol.

-

Base-Catalyzed Hydrolysis: While generally more stable to base than to acid, at high pH, the hydroxyl groups of the sugar can be deprotonated, potentially leading to intramolecular reactions or direct nucleophilic attack on the anomeric carbon, although this is less common for β-galactosides.

Influence of Temperature

As with most chemical reactions, the rate of hydrolysis of p-aminophenyl-β-D-galactopyranoside is expected to increase with temperature. Therefore, for long-term storage, it is crucial to maintain low temperatures to minimize degradation. Supplier recommendations consistently advise storage at -20°C.[5]

Photostability

Several sources indicate that p-aminophenyl-β-D-galactopyranoside should be protected from light, suggesting potential photosensitivity.[5] The aromatic aminophenyl group can absorb UV radiation, which may lead to photochemical degradation.

Forced Degradation Studies: A Framework for Assessing Stability

To comprehensively evaluate the stability of p-aminophenyl-β-D-galactopyranoside and identify potential degradation products, forced degradation studies are essential. These studies, guided by the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6][7]

Experimental Protocol for a Forced Degradation Study:

This protocol outlines a systematic approach to investigating the stability of p-aminophenyl-β-D-galactopyranoside under various stress conditions.

1. Preparation of Stock Solution:

-

Prepare a stock solution of p-aminophenyl-β-D-galactopyranoside in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v) at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Time Points and Sampling:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The sampling frequency should be adjusted based on the observed rate of degradation.

-

For acid and base hydrolysis samples, neutralize them before analysis.

4. Analytical Method:

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact p-aminophenyl-β-D-galactopyranoside from its degradation products. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. UV detection at a wavelength where both the parent compound and potential degradation products absorb is recommended.

5. Data Analysis:

-

Quantify the amount of remaining p-aminophenyl-β-D-galactopyranoside and the formation of degradation products at each time point.

-

Calculate the percentage of degradation. A degradation of 5-20% is generally considered suitable for validating the stability-indicating nature of the analytical method.[6]

-

Elucidate the degradation pathway based on the identified degradation products.

Diagram of the Forced Degradation Study Workflow:

Caption: A systematic workflow for conducting forced degradation studies on p-aminophenyl-β-D-galactopyranoside.

III. Recommended Storage and Handling

Based on the available solubility and stability data, the following recommendations are provided for the storage and handling of p-aminophenyl-β-D-galactopyranoside to ensure its integrity and performance in research applications.

-

Solid Compound: Store the solid material at -20°C in a tightly sealed container, protected from light and moisture.[5]

-

Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or water. For aqueous solutions, it is advisable to use a buffer at a neutral pH to minimize hydrolysis. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: Prepare working solutions fresh on the day of use. If aqueous buffers are used, maintain a pH close to neutral and keep the solutions on ice to slow down potential degradation during the experiment.

IV. Conclusion

A thorough understanding of the solubility and stability of p-aminophenyl-β-D-galactopyranoside is fundamental for its effective application in scientific research and drug development. This guide has provided a comprehensive overview of its solubility in aqueous and organic solvents, along with a detailed protocol for its accurate determination. Furthermore, it has elucidated the key factors influencing its stability, including pH, temperature, and light, and has presented a robust framework for conducting forced degradation studies. By adhering to the methodologies and recommendations outlined in this guide, researchers can ensure the reliability and reproducibility of their experiments, ultimately accelerating scientific discovery and the development of new therapeutics.

References

-

Blue Tiger Scientific. 4-Aminophenyl-β-D-galactopyranoside Powder. ([Link])

- Huber, R. E., Gaunt, M. T., & Sept, R. L. (1983). Differences in the effects of pH on the hydrolytic and transgalactosylic reactions of beta-galactosidase (Escherichia coli). Canadian journal of biochemistry and cell biology, 61(4), 198–206.

- Jones, C. S., & Wolfenden, R. (1982). The mechanism of action of β-galactosidase. Effect of aglycone nature and α-deuterium substitution on the hydrolysis of aryl galactosides. The Journal of biological chemistry, 257(16), 9305–9309.

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

-

Agilent. Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. ([Link])

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. ([Link])

-

European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. ([Link])

-

International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. ([Link])

-

G-Biosciences. 4-Aminophenyl-beta-D-galactopyranoside. ([Link])

-

PubMed. The mechanism of action of beta-galactosidase. Effect of aglycone nature and -deuterium substitution on the hydrolysis of aryl galactosides. ([Link])

-

ResearchGate. The kinetic hydrolysis time courses of alizarin β-D-galactopyranosides.... ([Link])

-

Blue Tiger Scientific. 4-Aminophenyl-β-D-galactopyranoside Powder. ([Link])

-

ChemRxiv. 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of. ([Link])

-

Megazyme. 4-Nitrophenyl-β-D-galactopyranoside. ([Link])

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). ([Link])

-

PubMed. Hydrolysis of aryl beta-D-glucopyranosides and beta-D-xylopyranosides by an induced beta-D-glucosidase from Stachybotrys atra. ([Link])

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. ([Link])

Sources

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. 4-Aminophenyl β-D-galactopyranoside β-galactosidasesubstrate 5094-33-7 [sigmaaldrich.com]

- 3. 4-Aminophenyl β-D-galactopyranoside β-galactosidasesubstrate 5094-33-7 [sigmaaldrich.com]

- 4. The mechanism of action of beta-galactosidase. Effect of aglycone nature and -deuterium substitution on the hydrolysis of aryl galactosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. longdom.org [longdom.org]

- 7. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 4-Aminophenyl-β-D-galactopyranoside (CAS 5094-33-7): A Versatile Tool in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Glycoside

4-Aminophenyl-β-D-galactopyranoside (APG), a synthetic glycoside, has emerged as a pivotal tool in a diverse range of scientific disciplines, from fundamental biochemical research to the cutting edge of drug development.[1] Its unique structure, featuring a galactose moiety linked to a p-aminophenol aglycone, underpins its utility as a substrate for β-galactosidase and as a versatile building block for more complex molecules.[1][2] This guide provides a comprehensive technical overview of APG, delving into its synthesis, physicochemical properties, and key applications, with a focus on the causal principles behind its use in experimental protocols.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of 4-Aminophenyl-β-D-galactopyranoside is essential for its effective application. These properties dictate its solubility, stability, and suitability for various analytical and synthetic techniques.

| Property | Value | Source |

| CAS Number | 5094-33-7 | [3] |

| Molecular Formula | C₁₂H₁₇NO₆ | [3] |

| Molecular Weight | 271.27 g/mol | [3] |

| Appearance | White to light brown powder | [1] |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [1][4] |

| Solubility | Water: 49.00-51.00 mg/mL | [4] |

| Optical Activity | [α]/D -42.00 to -34.00° (c = 9.00-11.00 mg/mL in water) | [4] |

| Storage Temperature | -20°C, protect from light | [2] |

Synthesis of 4-Aminophenyl-β-D-galactopyranoside: A Chemo-Enzymatic Perspective

The synthesis of APG can be approached through both chemical and enzymatic routes. The classical chemical method often employs the Koenigs-Knorr reaction, a cornerstone of glycosidic bond formation.[5][6]

Chemical Synthesis via the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[5][6][7] In the synthesis of APG, a protected galactosyl halide is reacted with p-nitrophenol, followed by reduction of the nitro group to an amine. The use of a participating protecting group at the C-2 position of the galactose (e.g., an acetyl group) is crucial for ensuring the formation of the desired β-anomer through neighboring group participation.[5]

Representative Experimental Protocol: Koenigs-Knorr Synthesis of 4-Nitrophenyl-β-D-galactopyranoside (precursor to APG)

Disclaimer: This is a representative protocol based on the principles of the Koenigs-Knorr reaction and should be optimized for specific laboratory conditions.

-

Preparation of Acetobromogalactose (Glycosyl Donor): Acetobromogalactose is prepared from per-O-acetylated galactose by treatment with a solution of hydrogen bromide in acetic acid.

-

Glycosylation Reaction:

-

Dissolve p-nitrophenol (glycosyl acceptor) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a promoter, such as silver (I) oxide or silver carbonate, and a drying agent (e.g., anhydrous calcium sulfate).

-

Cool the mixture to 0°C and slowly add a solution of acetobromogalactose in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield per-O-acetylated 4-nitrophenyl-β-D-galactopyranoside.

-

-

Deprotection and Reduction:

-

The acetyl protecting groups are removed using a base, such as sodium methoxide in methanol (Zemplén deacetylation).

-

The nitro group is then reduced to an amine using a standard reducing agent like hydrogen gas with a palladium catalyst (Pd/C) or sodium dithionite to yield 4-Aminophenyl-β-D-galactopyranoside.

-

-

Final Purification: The final product is purified by recrystallization or column chromatography.

Caption: Workflow for an electrochemical β-galactosidase assay.

Ligand for Affinity Chromatography

The galactose moiety of APG can act as a specific ligand for the purification of galactose-binding proteins, such as lectins and β-galactosidase itself, through affinity chromatography. [2]The aminophenyl group provides a convenient point of attachment for immobilizing the ligand onto a solid support (e.g., agarose beads).

Representative Experimental Protocol: Affinity Purification of Galactose-Binding Proteins

Principle: This protocol describes the preparation of an APG-based affinity matrix and its use for the purification of a target protein.

Materials:

-

4-Aminophenyl-β-D-galactopyranoside (APG)

-

NHS-activated Sepharose or other activated chromatography resin

-

Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

-

Binding/Wash buffer (e.g., Tris-buffered saline, pH 7.4)

-

Elution buffer (e.g., Binding buffer containing a competitive sugar like 0.1-0.5 M galactose or a low pH buffer like 0.1 M glycine, pH 2.5)

-

Crude protein extract containing the target galactose-binding protein

Procedure:

-

Preparation of the Affinity Matrix:

-

Wash the NHS-activated Sepharose with cold 1 mM HCl.

-

Dissolve APG in the coupling buffer and immediately mix with the washed resin.

-

Incubate the mixture with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.

-

Block any remaining active groups on the resin by incubating with the blocking buffer for 1-2 hours.

-

Wash the resin extensively with alternating high and low pH buffers (e.g., acetate buffer pH 4.0 and borate buffer pH 8.0) followed by the binding buffer.

-

-

Protein Purification:

-

Pack the APG-coupled resin into a chromatography column and equilibrate with binding buffer.

-

Apply the crude protein extract to the column at a flow rate that allows for efficient binding.

-

Wash the column with several column volumes of binding/wash buffer to remove unbound proteins.

-

Elute the bound target protein using the elution buffer.

-

Collect fractions and analyze for the presence of the target protein by SDS-PAGE and a protein concentration assay.

-

-

Column Regeneration:

-

Wash the column with high and low pH buffers and re-equilibrate with the binding buffer for reuse.

-

Building Block in Drug Development and Glycoconjugate Synthesis

The aminophenyl group of APG serves as a valuable linker for the synthesis of glycoconjugates, which have significant potential in drug development. [1]By conjugating APG to therapeutic agents, the galactose moiety can act as a targeting ligand for specific cell types that overexpress galactose-binding receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes. This approach can enhance the delivery of drugs to target cells, increasing their efficacy and reducing off-target toxicity. [8] Furthermore, the hydrophilic nature of the galactose unit can improve the solubility and pharmacokinetic properties of hydrophobic drugs. [8]APG can be incorporated into various drug delivery systems, including antibody-drug conjugates (ADCs), liposomes, and nanoparticles, to facilitate targeted delivery. [9]For instance, the amine group can be diazotized to form a reactive diazonium salt for coupling to activated aromatic rings or can be acylated to form stable amide bonds with carboxylic acid-containing drugs or linkers.

Caption: Role of APG in targeted drug delivery systems.

Safety and Handling

4-Aminophenyl-β-D-galactopyranoside should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. [4]It is recommended to store the compound at -20°C in a dry, dark place to maintain its stability. [2]For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

4-Aminophenyl-β-D-galactopyranoside is a remarkably versatile molecule with significant applications in both basic research and applied sciences. Its role as a sensitive substrate for β-galactosidase, a specific ligand for affinity purification, and a functionalized building block for targeted drug delivery underscores its importance in the modern scientific landscape. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the potential of this unique glycoside in their endeavors.

References

-

Sharma SK, Poudel Sharma S, Leblanc RM. Methods of detection of β-galactosidase enzyme in living cells. Enzyme Microb Technol. 2021 Oct;150:109885. [Link]

-

4-Aminophenyl-beta-galactoside | C12H17NO6 | CID 96725 - PubChem. [Link]

-

Koenigs–Knorr reaction - Wikipedia. [Link]

-